molecular formula C15H20O3 B1250198 Dermatolactone

Dermatolactone

Cat. No. B1250198
M. Wt: 248.32 g/mol
InChI Key: FZBGHAWOESBUMD-GYYYEOQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dermatolactone is a natural product found in Taphrina with data available.

Scientific Research Applications

Topical Interventions for Radiation Dermatitis

A systematic review evaluated the effects of various pharmacological and non-pharmacological topical interventions, including allantoin, in the prevention of radiation dermatitis in patients undergoing radiotherapy for head and neck cancer. This study indicates the potential of such interventions in managing skin reactions due to radiation therapy (Ferreira et al., 2017).

Linoleic Acid in Skin Treatment

Research on the distribution of linoleic acid in rat skin following topical administration underscores the importance of essential fatty acids in managing epidermal disorders and maintaining the skin's barrier function. This highlights a potential area for dermatolactone application, given its structural similarity to fatty acids (Roguet et al., 2004).

Mesenchymal Stem Cells in Dermatology

The discovery of mesenchymal stem cells in the skin opens new avenues for therapeutic applications, including wound healing and treatment of various skin diseases. Dermatolactone, through its influence on cellular pathways, could play a role in these stem cell-based therapies (Sellheyer & Krahl, 2010).

Alantolactone in Anti-Inflammatory Effects

Alantolactone, a compound structurally related to dermatolactone, has been studied for its anti-inflammatory effects in skin cell models. This research provides insight into how dermatolactone could be used in inflammatory skin conditions (Lim et al., 2015).

Dermatological Research and Quality Assurance

Advancements in dermatological research, including the exploration of compounds like dermatolactone, depend on open and equitable relationships between researchers and industry. Transparency and rigor in clinical trials are crucial for the development of effective dermatological treatments (Campa et al., 2016).

properties

Product Name

Dermatolactone

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,6aR)-3-(2-ethenyl-4,4-dimethylcyclopenten-1-yl)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one

InChI

InChI=1S/C15H20O3/c1-4-9-6-15(2,3)7-11(9)12-8-17-14-10(12)5-13(16)18-14/h4,10,12,14H,1,5-8H2,2-3H3/t10-,12?,14-/m1/s1

InChI Key

FZBGHAWOESBUMD-GYYYEOQOSA-N

Isomeric SMILES

CC1(CC(=C(C1)C2CO[C@H]3[C@@H]2CC(=O)O3)C=C)C

Canonical SMILES

CC1(CC(=C(C1)C2COC3C2CC(=O)O3)C=C)C

synonyms

dermatolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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